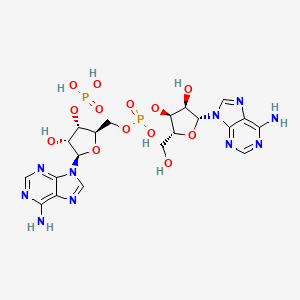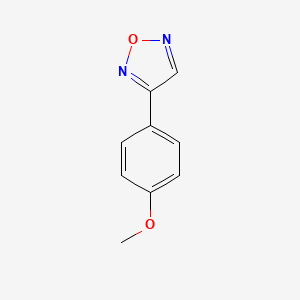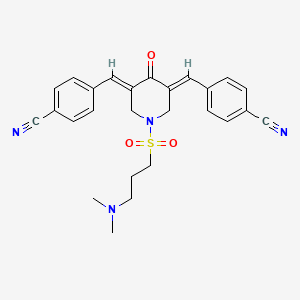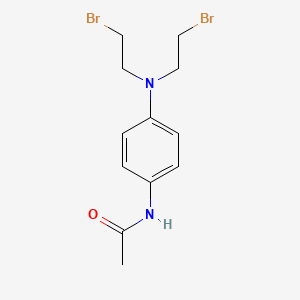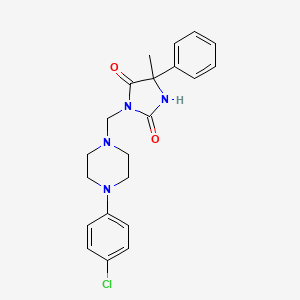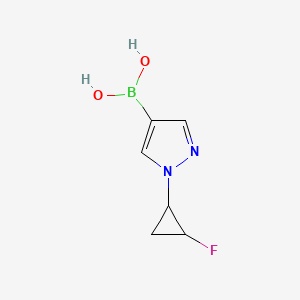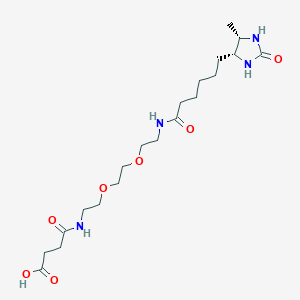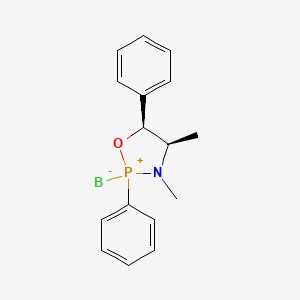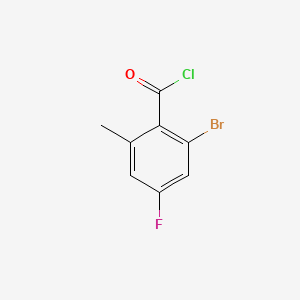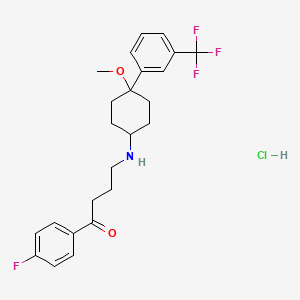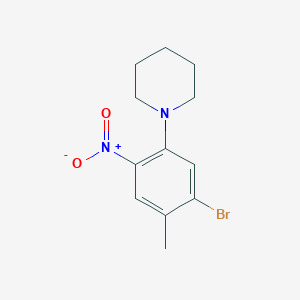
1-(5-Bromo-4-methyl-2-nitrophenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-4-methyl-2-nitrophenyl)piperidine is a chemical compound with the molecular formula C11H13BrN2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a phenyl ring, which is further connected to a piperidine moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
The synthesis of 1-(5-Bromo-4-methyl-2-nitrophenyl)piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the bromination of 4-methyl-2-nitroaniline, followed by the formation of the piperidine ring through cyclization reactions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds to facilitate the reactions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product .
Analyse Des Réactions Chimiques
1-(5-Bromo-4-methyl-2-nitrophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 1-(5-Bromo-4-methyl-2-aminophenyl)piperidine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(5-Bromo-4-methyl-2-nitrophenyl)piperidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-4-methyl-2-nitrophenyl)piperidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and piperidine ring also contribute to the compound’s overall reactivity and binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
1-(5-Bromo-4-methyl-2-nitrophenyl)piperidine can be compared with other similar compounds, such as:
- 1-(4-Bromo-2-nitrophenyl)piperidine
- 1-(4-Nitrophenyl)piperidine
- 1-(2-Nitrophenyl)piperidine
These compounds share similar structural features but differ in the position of the substituents on the phenyl ring. The unique combination of the bromine, methyl, and nitro groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C12H15BrN2O2 |
|---|---|
Poids moléculaire |
299.16 g/mol |
Nom IUPAC |
1-(5-bromo-4-methyl-2-nitrophenyl)piperidine |
InChI |
InChI=1S/C12H15BrN2O2/c1-9-7-12(15(16)17)11(8-10(9)13)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3 |
Clé InChI |
CVAASYKCPPJBHS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Br)N2CCCCC2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


